molecular formula C9H13ClN2O2 B1441375 Ethyl 6-(aminomethyl)nicotinate hydrochloride CAS No. 1189434-55-6

Ethyl 6-(aminomethyl)nicotinate hydrochloride

Cat. No. B1441375
M. Wt: 216.66 g/mol
InChI Key: MJACJEKUVRQBHU-UHFFFAOYSA-N
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Description

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a chemical compound with the CAS Number: 1189434-55-6. It has a molecular weight of 216.67 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 6-(aminomethyl)nicotinate hydrochloride is C9H13ClN2O2 . The InChI code is 1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5,10H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a solid substance . The compound is sealed and stored in a dry room at normal temperature .

Scientific Research Applications

  • CAS Number : 1189434-55-6
  • Molecular Weight : 216.67
  • Molecular Formula : C9H13ClN2O2
  • Storage : Sealed in dry, Room Temperature
  • CAS Number : 1189434-55-6
  • Molecular Weight : 216.67
  • Molecular Formula : C9H13ClN2O2
  • Storage : Sealed in dry, Room Temperature

Safety And Hazards

The safety information for Ethyl 6-(aminomethyl)nicotinate hydrochloride indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJACJEKUVRQBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(aminomethyl)nicotinate hydrochloride

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-cyano-3-pyridinecarboxylate (3.75 g) and cone. HCl (7.5 mL) in 225 mL ethanol was added 10% Pd/C (wet, 375 mg) and the reaction mixture was hydrogenated using hydrogen balloon and stirred for 12 h. Solution was filtered through celite and ethanol was evaporated to give ethyl 6-(aminomethyl)-3-pyridinecarboxylate HCl as a white solid, which was used in the next step without further purification.
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
Quantity
375 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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